Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as halogenated compounds and transition metals, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and other pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
- 4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2а,7-diaza-5а-azoniaacenaphthylene perchlorate
- Non-glutamate derivatives of 4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl]benzamide
- Ribociclib and palbociclib : These compounds possess similar pyrrolopyrimidine structures and are used as selective CDK4/6 inhibitors in cancer therapy .
Properties
IUPAC Name |
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-11-7-4-10-5-12-8(6)7/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXRQIFLKLDYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CN=CN=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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